molecular formula C18H22N2O B11946896 1-Benzyl-3-(2,6-diethylphenyl)urea CAS No. 133611-88-8

1-Benzyl-3-(2,6-diethylphenyl)urea

Cat. No.: B11946896
CAS No.: 133611-88-8
M. Wt: 282.4 g/mol
InChI Key: XUMMSLQHZKYAMD-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2,6-diethylphenyl)urea is a synthetic urea derivative characterized by a benzyl group attached to one nitrogen atom of the urea moiety and a 2,6-diethylphenyl group attached to the other.

Properties

CAS No.

133611-88-8

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-benzyl-3-(2,6-diethylphenyl)urea

InChI

InChI=1S/C18H22N2O/c1-3-15-11-8-12-16(4-2)17(15)20-18(21)19-13-14-9-6-5-7-10-14/h5-12H,3-4,13H2,1-2H3,(H2,19,20,21)

InChI Key

XUMMSLQHZKYAMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2,6-diethylphenyl)urea can be synthesized through the nucleophilic addition of benzylamine to 2,6-diethylphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction is exothermic and proceeds efficiently at room temperature .

Industrial Production Methods: The process may include purification steps such as recrystallization or chromatography to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2,6-diethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-(2,6-diethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2,6-diethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

The following analysis compares 1-Benzyl-3-(2,6-diethylphenyl)urea with three structurally related urea derivatives, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Urea Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl LogP* Boiling Point (°C)
1-Benzyl-3-(2,6-dimethylphenyl)urea 134810-44-9 C₁₆H₁₈N₂O 254.33 2,6-dimethyl ~2.5† Not reported
This compound Hypothetical C₁₈H₂₂N₂O ~282.38‡ 2,6-diethyl ~3.5† Not reported
1-Benzyl-3-(2,6-diisopropylphenyl)-1-(4-phenylcyclohexyl)urea 145410-26-0 C₃₂H₄₀N₂O 468.67 2,6-diisopropyl 8.71 626

*LogP: Partition coefficient (octanol/water). †Estimated via substituent contribution calculations. ‡Calculated based on molecular formula.

Key Observations:

Molecular Weight and Substituent Size :

  • The dimethyl analog (254.33 g/mol) has the lowest molecular weight, while the diisopropyl derivative (468.67 g/mol) is significantly larger due to its bulky 4-phenylcyclohexyl group .
  • The hypothetical diethyl compound (~282.38 g/mol) bridges the gap, with ethyl groups providing moderate steric bulk compared to methyl or isopropyl substituents.

Lipophilicity (LogP) :

  • The diisopropyl compound exhibits exceptionally high lipophilicity (LogP = 8.71), attributed to its hydrophobic isopropyl and cyclohexyl groups .
  • The diethyl analog is predicted to have a moderate LogP (~3.5), balancing solubility and membrane permeability better than its bulkier counterpart.

Boiling Point :

  • The diisopropyl derivative’s high boiling point (626°C) reflects strong intermolecular van der Waals forces due to its large surface area .

Q & A

Q. What are the established synthetic routes for 1-Benzyl-3-(2,6-diethylphenyl)urea, and what reaction conditions optimize yield?

The compound can be synthesized via urea-forming reactions. A common method involves reacting 2,6-diethylphenyl isocyanate with benzylamine in anhydrous solvents like chloroform or THF under reflux. Precipitation typically occurs, and purification involves washing with reaction solvents and diethyl ether, followed by vacuum drying. Reaction stoichiometry (1:1 molar ratio) and solvent choice critically influence yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) for structural confirmation of the urea linkage and substituents.
  • X-ray crystallography to resolve steric effects and packing motifs, especially for analogs with bulky substituents .
  • HPLC (≥98% purity validation) for assessing synthetic purity .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs, such as amidino-urea derivatives, exhibit potent antitubercular activity against Mycobacterium tuberculosis (MIC90: 0.56–3.1 µM) and drug-resistant strains. These analogs also inhibit bacterial phosphopantetheinyl transferase (PPTase), a key enzyme in lipid biosynthesis .

Advanced Research Questions

Q. What is the molecular mechanism of action of this compound in bacterial systems?

The compound inhibits PPTase, disrupting post-translational modification of carrier proteins essential for lipid and secondary metabolite biosynthesis. Crystallographic studies of analogs reveal competitive binding at the enzyme’s active site, displacing the cofactor CoA .

Q. How does the crystal structure of bis(urea) analogs inform the design of this compound derivatives?

X-ray analyses of bis(urea) compounds demonstrate that steric bulk from 2,6-diethylphenyl groups promotes rigid, linear packing via hydrogen-bonded urea tapes. This structural insight guides modifications to enhance solubility or target affinity by altering peripheral R-groups (e.g., aromatic vs. aliphatic) .

Q. What structure-activity relationship (SAR) trends are observed for substituents on the aromatic rings?

  • 2,6-Diethylphenyl group : Enhances enzyme inhibition by increasing hydrophobic interactions.
  • Benzyl group : Modulating electron density (e.g., chloro or methoxy substituents) affects cellular permeability and target engagement .

Q. What challenges arise in assessing the purity of this compound, and how are they addressed?

High-purity synthesis (≥98%) is critical for reproducibility. Challenges include residual solvents and byproducts. Solutions:

  • HPLC with UV detection (λ = 254 nm) for quantification.
  • LC-MS to identify trace impurities (e.g., unreacted isocyanates or amines) .

Q. How can metabolomic profiling elucidate the compound’s off-target effects in eukaryotic cells?

LC-MS-based metabolomics reveals perturbations in lipid and amino acid pathways. For example, analogs disrupt acyl carrier protein (ACP) maturation, leading to accumulation of malonyl-CoA and depletion of polyketide intermediates .

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